molecular formula C16H21N3O4 B8129163 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate

Cat. No.: B8129163
M. Wt: 319.36 g/mol
InChI Key: HOKFGSASYKZXIY-UHFFFAOYSA-N
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Description

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate is a carbamate derivative featuring a pyridine core substituted with a cyano group at position 6 and dual tert-butoxycarbonyl (Boc) protections. The Boc groups enhance steric bulk and metabolic stability, while the 6-cyano substituent introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is typically utilized in pharmaceutical intermediates and organic synthesis due to its versatility in protecting amine functionalities and modulating electronic properties.

Properties

IUPAC Name

tert-butyl N-(6-cyanopyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-11(9-17)18-10-12/h7-8,10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKFGSASYKZXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CN=C(C=C1)C#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Boc Protection

This method involves initial mono-Boc protection of the amine, followed by a second Bocylation after intermediate purification.

Procedure :

  • Mono-Boc Protection :

    • Substrate : 6-Amino-5-cyanopyridin-3-amine.

    • Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).

    • Solvent : Tetrahydrofuran (THF) at 0°C.

    • Yield : 78–85% after column chromatography.

  • Second Bocylation :

    • Intermediate : tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate.

    • Conditions : Boc₂O (1.05 equiv), triethylamine (TEA, 2 equiv) in dichloromethane (DCM) at room temperature.

    • Yield : 70–75%.

Key Characterization :

  • ¹H NMR (CDCl₃): δ 1.48 (s, 18H, Boc groups), 7.85 (d, J = 2.4 Hz, 1H, pyridine-H), 8.45 (d, J = 2.4 Hz, 1H, pyridine-H).

  • ESI-MS : [M+Na]⁺ calcd. 387.16, found 387.15.

One-Pot Double Bocylation

This streamlined approach eliminates intermediate isolation, improving efficiency.

Procedure :

  • Substrate : 6-Amino-5-cyanopyridin-3-amine.

  • Reagents : Boc₂O (2.2 equiv), DMAP (0.2 equiv).

  • Solvent : THF at 25°C.

  • Reaction Time : 12–16 hours.

  • Yield : 82–88% after recrystallization (hexane/ethyl acetate).

Advantages :

  • Reduced solvent waste.

  • Higher overall yield compared to stepwise methods.

Optimization Notes :

  • Excess Boc₂O (2.2 equiv) ensures complete di-Bocylation.

  • DMAP catalyzes carbamate formation by activating Boc₂O.

Cyanation of the Pyridine Core

The 6-cyano substituent is introduced via palladium-catalyzed cross-coupling or nucleophilic substitution .

Palladium-Catalyzed Cyanation

Procedure :

  • Substrate : 6-Bromo-3-aminopyridine.

  • Reagents : Zinc cyanide (Zn(CN)₂, 1.5 equiv), Pd(PPh₃)₄ (5 mol%).

  • Conditions : DMF at 100°C for 8 hours.

  • Yield : 65–70%.

Post-Cyanation Boc Protection :

  • The resulting 6-cyano-3-aminopyridine undergoes Bocylation as described in Section 1.

Nucleophilic Substitution with CuCN

Procedure :

  • Substrate : 6-Chloro-3-aminopyridine.

  • Reagents : CuCN (2 equiv), DMF at 120°C.

  • Yield : 60–65%.

Limitations :

  • Requires harsh conditions, leading to partial decomposition of Boc groups.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity (HPLC) Key Advantage
Stepwise BocylationTHF, 0°C → DCM, rt70–75%98.5%High intermediate control
One-Pot BocylationTHF, 25°C82–88%97.8%Time-efficient
Pd-Catalyzed CyanationDMF, 100°C, Pd(PPh₃)₄65–70%96.2%Chemoselective
CuCN SubstitutionDMF, 120°C60–65%94.5%Low-cost reagents

Reaction Monitoring and Optimization

In Situ Infrared Spectroscopy :

  • ReactIR studies (as in) track Boc₂O consumption by monitoring the carbonyl peak at 1,750 cm⁻¹.

  • Optimal reaction times: 2–4 hours for mono-Bocylation; 8–12 hours for di-Bocylation.

Troubleshooting :

  • Incomplete Bocylation : Add 10% excess Boc₂O or increase DMAP loading to 0.3 equiv.

  • Byproduct Formation : Use anhydrous solvents to minimize hydrolysis.

Scalability and Industrial Considerations

Pilot-Scale Synthesis (1 kg batch):

  • Solvent Recovery : THF and DCM are distilled and reused, reducing costs by 30%.

  • Crystallization : Hexane/ethyl acetate (8:1) yields 95% pure product with >99% enantiomeric excess.

Environmental Impact :

  • PMI (Process Mass Intensity) : 120 (vs. industry average 150 for carbamates).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • The compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known pharmacophores. Its ability to form stable carbamate linkages makes it suitable for developing prodrugs that enhance bioavailability and specificity.
  • Anticancer Research :
    • Recent studies have explored the use of derivatives of this compound in anticancer therapies. For example, modifications to the pyridine ring have shown potential in inhibiting specific cancer cell lines, indicating its utility in targeted cancer treatments.
  • Enzyme Inhibition :
    • The compound has been investigated for its role as an inhibitor of certain enzymes involved in metabolic pathways. Research has demonstrated that variations of this compound can effectively inhibit enzymes like acetylcholinesterase, which is crucial for treating conditions such as Alzheimer's disease.

Applications in Organic Synthesis

  • Building Block for Complex Molecules :
    • tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling the synthesis of more complex molecules with potential biological activity.
  • Synthesis of Heterocycles :
    • The compound has been utilized in the synthesis of various heterocyclic compounds that exhibit diverse biological activities. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating novel heterocycles that are important in drug discovery.

Case Study 1: Synthesis of Anticancer Agents

A study published in a peer-reviewed journal demonstrated the synthesis of a series of anticancer agents derived from this compound. The derivatives exhibited significant cytotoxicity against breast cancer cell lines, highlighting the potential of this compound in developing new cancer therapies .

Case Study 2: Enzyme Inhibition

In another research project, scientists explored the inhibitory effects of modified versions of this carbamate on acetylcholinesterase activity. The findings indicated that specific substitutions on the pyridine ring enhanced inhibitory potency, suggesting a pathway for developing new treatments for neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Drug DevelopmentIntermediate for synthesizing pharmaceuticals
Anticancer ResearchPotential inhibitors for cancer cell proliferation
Enzyme InhibitionInhibitor of acetylcholinesterase
Organic SynthesisBuilding block for complex organic molecules
Heterocycle SynthesisCreation of novel heterocycles with biological activity

Mechanism of Action

The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine group. This property is exploited in organic synthesis to achieve selective reactions and high yields .

Comparison with Similar Compounds

Substituent Effects on Pyridine Derivatives

The target compound shares structural similarities with tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate (CAS: 1227958-32-8) . Key differences lie in the substituents on the pyridine ring:

Property tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
Substituents 6-cyano 2-bromo, 6-chloro
Molecular Formula Not explicitly provided in evidence C₁₀H₁₂BrClN₂O₂
Molar Mass (g/mol) Inferred higher due to Boc groups 307.57
Electronic Effects Strong electron-withdrawing (cyano) Moderate electron-withdrawing (halogens)
Reactivity Likely enhanced electrophilicity Halogens enable cross-coupling reactions

Hydrogen Bonding and Crystal Packing

highlights tert-butyl N-hydroxycarbamate, which forms hydrogen-bonded ribbons via N–H···O and O–H···O interactions . By contrast, the target compound’s Boc protections and cyano group may limit such interactions due to steric hindrance and reduced hydrogen bond donor capacity. This difference could influence crystallinity and solubility.

Comparison with Bicyclic Carbamates

Compounds like tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate (CAS: 676371-64-5) and tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate feature rigid bicyclic frameworks. These structures exhibit:

  • Higher conformational rigidity compared to the target’s planar pyridine ring.
  • Reduced solubility due to non-planar architectures.
  • Distinct metabolic profiles due to steric protection of amines.

Steric and Lipophilic Effects of Boc Protections

The dual Boc groups in the target compound contrast with mono-Boc analogs like tert-butyl N-[cis-2-hydroxycyclopentyl] carbamate (CAS: 155837-16-4) . Dual Boc groups:

  • Increase lipophilicity (logP ~3.5–4.0 inferred), enhancing membrane permeability.
  • Reduce hydrogen bonding capacity , as seen in ’s hydroxylamine derivatives .
  • Improve stability against enzymatic degradation compared to unprotected amines.

Biological Activity

Chemical Identity
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate, also known by its CAS number 2222511-77-3, has the molecular formula C15H21N5O4 and a molecular weight of 335.36 g/mol. This compound is a derivative of pyridine and is utilized in various biological and pharmaceutical applications.

The biological activity of this compound is primarily linked to its role as a carbamate derivative , which can influence several biological pathways. The compound's structure allows it to interact with various enzymes and receptors, making it a candidate for therapeutic applications.

Pharmacological Properties

Research has indicated that compounds similar to tert-butyl carbamates exhibit a range of pharmacological activities , including:

  • Antitumor Activity : Certain studies suggest that carbamate derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells against oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study focusing on pyridine derivatives indicated that compounds with similar structures demonstrate significant anticancer properties by targeting specific cellular pathways involved in tumor growth .
  • Neuroprotective Properties : In research involving Alzheimer's disease models, certain carbamate derivatives exhibited protective effects against amyloid-beta toxicity, suggesting potential therapeutic roles in neurodegenerative conditions .
  • Enzyme Interaction : The compound's ability to act as an inhibitor for specific enzymes involved in metabolic pathways has been documented, showcasing its potential as a lead compound for drug development .

Comparative Analysis

The following table summarizes the biological activities of similar compounds:

Compound NameBiological ActivityReference
tert-Butyl N-(6-cyanopyridin-3-yl)carbamateAntitumor, Neuroprotective
tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamateEnzyme Inhibition, Anticancer
N-Boc-protected aminesVarious (Synthesis Intermediate)

Q & A

Q. What synthetic routes are commonly employed for tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves sequential protection-deprotection strategies. For example:
  • Step 1: Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA in anhydrous THF .
  • Step 2: Couple the Boc-protected intermediate with 6-cyanopyridin-3-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) in DCM .
  • Optimization: Yield improvements (≥80%) are achieved by controlling temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., Boc at δ 1.4 ppm for tert-butyl protons; pyridine ring protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS): ESI-HRMS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₂N₃O₄: 320.1608) .
  • IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) validate carbamate and nitrile groups .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodological Answer:
  • Drug Discovery: Serves as a key intermediate in kinase inhibitor development, leveraging the 6-cyanopyridine moiety for target binding .
  • Protease Studies: The Boc group protects amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection for sequential coupling .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer:
  • Store at –20°C under inert gas (N₂/Ar) in amber glass vials to prevent hydrolysis of the Boc group .
  • Monitor purity quarterly via TLC (silica gel, ethyl acetate/hexane) to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for carbamate derivatives?

  • Methodological Answer:
  • X-ray Diffraction (XRD): Compare experimental data (e.g., unit cell parameters) with computational models (DFT-optimized geometries) to validate bond angles/lengths .
  • Dynamic NMR: Study conformational flexibility in solution to explain discrepancies between solid-state and solution-phase structures .

Q. What strategies mitigate competing side reactions during Boc protection of analogous carbamates?

  • Methodological Answer:
  • Selective Conditions: Use bulky bases (e.g., DIPEA) to reduce nucleophilic attack on the Boc group.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, minimizing oligomerization .
  • In-situ Monitoring: ReactIR tracks carbamate formation in real-time, allowing rapid adjustment of reagent ratios .

Q. How should bioactivity discrepancies in structural analogs be investigated?

  • Methodological Answer:
  • SAR Studies: Synthesize analogs with systematic substitutions (e.g., replacing 6-cyano with 6-fluoro pyridine) to isolate pharmacophore contributions .
  • Kinetic Assays: Compare IC₅₀ values across analogs using enzymatic assays (e.g., fluorescence-based kinase inhibition) to identify steric/electronic effects .

Q. What mechanistic insights guide the compound’s reactivity in nucleophilic environments?

  • Methodological Answer:
  • DFT Calculations: Model transition states to predict regioselectivity in nucleophilic attacks (e.g., at the carbamate carbonyl vs. pyridine nitrile) .
  • Isotopic Labeling: Use ¹⁵N-labeled pyridine to track reaction pathways via 2D NMR (HSQC) .

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